Cerdulatinib

Descripción

Propiedades

IUPAC Name |

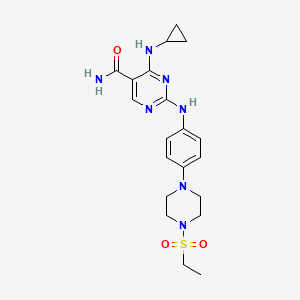

4-(cyclopropylamino)-2-[4-(4-ethylsulfonylpiperazin-1-yl)anilino]pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O3S/c1-2-31(29,30)27-11-9-26(10-12-27)16-7-5-15(6-8-16)24-20-22-13-17(18(21)28)19(25-20)23-14-3-4-14/h5-8,13-14H,2-4,9-12H2,1H3,(H2,21,28)(H2,22,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLPECHZZQDNCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4CC4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001115521 | |

| Record name | Cerdulatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198300-79-6 | |

| Record name | 4-(Cyclopropylamino)-2-[[4-[4-(ethylsulfonyl)-1-piperazinyl]phenyl]amino]-5-pyrimidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198300-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cerdulatinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1198300796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerdulatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15499 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cerdulatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001115521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERDULATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1LXQ45S1O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cerdulatinib's Mechanism of Action in B-cell Malignancies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerdulatinib is a novel, orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual inhibitory action uniquely positions this compound to simultaneously target two critical signaling pathways implicated in the pathogenesis of various B-cell malignancies: the B-cell receptor (BCR) pathway and cytokine-mediated signaling pathways. By disrupting these interconnected networks, this compound effectively inhibits tumor cell proliferation, survival, and supportive microenvironmental interactions, leading to apoptosis and cell cycle arrest. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core signaling pathways.

Core Mechanism of Action: Dual SYK and JAK Inhibition

This compound's primary mechanism of action is the competitive and reversible inhibition of the ATP-binding sites of SYK and members of the JAK family (JAK1, JAK3, and TYK2).[1][2] This dual targeting is crucial as both pathways are often constitutively active in B-cell malignancies, contributing to cell proliferation and survival.[2][3]

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

The BCR pathway is fundamental for normal B-cell development and is a key driver in many B-cell lymphomas and leukemias.[4] Upon antigen binding, a signaling cascade is initiated, with SYK playing a pivotal upstream role.[4] this compound's inhibition of SYK disrupts this cascade, leading to the downregulation of downstream effectors.

Inhibition of the JAK/STAT Signaling Pathway

Cytokines present in the tumor microenvironment, such as interleukins (e.g., IL-4, IL-6, IL-10), provide crucial survival signals to malignant B-cells through the JAK/STAT pathway.[5][6] JAKs are receptor-associated tyrosine kinases that, upon cytokine binding, auto-phosphorylate and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs).[7] Activated STATs then translocate to the nucleus to regulate the expression of genes involved in cell survival and proliferation, including anti-apoptotic proteins like MCL-1 and BCL-XL.[6] this compound's inhibition of JAK1, JAK3, and TYK2 effectively abrogates these pro-survival signals.[8]

Quantitative Data

Biochemical and Cellular Potency

This compound demonstrates potent inhibitory activity against its target kinases in biochemical assays and effectively inhibits signaling pathways in cellular models of B-cell malignancies.

| Target Kinase | Biochemical IC50 (nM) |

| SYK | 32 |

| JAK1 | 12 |

| JAK2 | 6 |

| JAK3 | 8 |

| TYK2 | 0.5 |

| Table 1: Biochemical inhibitory concentrations (IC50) of this compound against target kinases.[9] |

| Cell Line (B-cell Malignancy) | Cellular IC50 (µM) |

| DLBCL (ABC Subtype) | |

| OCI-Ly3 | 0.29 |

| SUDHL2 | 1.80 |

| DLBCL (GCB Subtype) | |

| OCI-Ly4 | 2.1 |

| Table 2: Cellular half-maximal inhibitory concentrations (IC50) of this compound in Diffuse Large B-cell Lymphoma (DLBCL) cell lines after 72 hours of treatment.[10] |

Clinical Efficacy in B-cell Malignancies (NCT01994382)

A Phase 1/2a clinical trial (NCT01994382) has evaluated the safety and efficacy of this compound in patients with relapsed or refractory B-cell malignancies.

| Malignancy | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |

| Follicular Lymphoma (FL) (monotherapy) | 45% | 12.5% | 32.5% |

| Follicular Lymphoma (FL) (+ Rituximab) | 59% | 11.7% | 47% |

| Chronic Lymphocytic Leukemia (CLL) / Small Lymphocytic Lymphoma (SLL) | 61% | - | - |

| Table 3: Clinical response rates of this compound in patients with relapsed/refractory B-cell malignancies from the NCT01994382 study.[2][7] |

Cellular Consequences of SYK/JAK Inhibition

The dual inhibition of SYK and JAK by this compound translates into significant anti-tumor effects at the cellular level.

Induction of Apoptosis

By blocking pro-survival signals from both the BCR and cytokine pathways, this compound induces programmed cell death (apoptosis) in malignant B-cells.[11][12] This is evidenced by the cleavage of caspase-3 and poly (ADP-ribose) polymerase (PARP), key markers of apoptosis.[10]

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest, primarily at the G1/S transition.[3] This is associated with the inhibition of Retinoblastoma (Rb) protein phosphorylation and the downregulation of cyclin E.[10]

Experimental Protocols

Western Blotting for Phospho-protein Analysis

Objective: To assess the inhibition of BCR and JAK/STAT signaling pathways by measuring the phosphorylation status of key downstream proteins.

Methodology:

-

Cell Culture and Treatment: B-cell lymphoma cell lines (e.g., OCI-Ly3, SUDHL2) are cultured to logarithmic growth phase and then treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30 minutes to 24 hours).[10] For pathway stimulation, cells can be treated with anti-IgM/IgG or cytokines like IL-6/IL-10.[10]

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of SYK, PLCγ2, AKT, ERK, and STAT3. Following washes in TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. β-actin is typically used as a loading control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the extent of apoptosis induced by this compound.

Methodology:

-

Cell Treatment: B-cell malignancy cells are treated with this compound at various concentrations for different time points (e.g., 24, 48, 72 hours).[13]

-

Cell Harvesting and Staining: Approximately 1-5 x 10^5 cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: An additional volume of 1X Annexin V binding buffer is added, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Viability Assay (MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

-

Cell Seeding: Cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight (for adherent cell lines).

-

Drug Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound and incubated for 72 hours.[10]

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: The media is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.

-

IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.

Cell Cycle Analysis (BrdU and 7-AAD Staining)

Objective: To assess the effect of this compound on cell cycle progression.

Methodology:

-

Cell Treatment and BrdU Labeling: Cells are treated with this compound for a specified duration (e.g., 48 hours).[10] For the final 2 hours of treatment, cells are pulsed with Bromodeoxyuridine (BrdU).[10]

-

Cell Fixation and Permeabilization: Cells are harvested, washed, and then fixed and permeabilized to allow for antibody access to the nucleus.

-

DNA Denaturation: The DNA is denatured (e.g., using DNase or HCl) to expose the incorporated BrdU.

-

Staining: Cells are stained with an anti-BrdU antibody (e.g., FITC-conjugated) and a DNA dye such as 7-Aminoactinomycin D (7-AAD).

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The BrdU signal indicates cells that were actively synthesizing DNA (S phase), while the 7-AAD signal reflects the total DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound's dual inhibition of SYK and JAK kinases provides a rational and effective therapeutic strategy for B-cell malignancies. By concurrently blocking the key survival and proliferation signals from the B-cell receptor and the tumor microenvironment, this compound demonstrates robust preclinical activity and promising clinical efficacy. The data and methodologies presented in this guide offer a comprehensive understanding of this compound's mechanism of action, supporting its continued development and investigation as a targeted therapy for patients with B-cell cancers.

References

- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Temporal Tracking of Cell Cycle Progression Using Flow Cytometry without the Need for Synchronization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nationwidechildrens.org [nationwidechildrens.org]

- 4. bdbiosciences.com [bdbiosciences.com]

- 5. Phase 1/2a Dose Escalation Study in Participants With CLL, SLL, or NHL [clinicaltrials.stanford.edu]

- 6. kumc.edu [kumc.edu]

- 7. researchgate.net [researchgate.net]

- 8. A Flow Cytometry-Based Method for Analyzing DNA End Resection in G0- and G1-Phase Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

Cerdulatinib: A Dual SYK/JAK Inhibitor for Chronic Lymphocytic Leukemia - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerdulatinib (formerly PRT062070) is an orally bioavailable, selective dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1] This dual mechanism of action uniquely positions this compound to simultaneously target two critical survival pathways implicated in the pathogenesis of B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL). By inhibiting both the B-cell receptor (BCR) signaling pathway via SYK and cytokine-mediated signaling through JAKs, this compound offers a promising therapeutic strategy, particularly in the context of microenvironment-mediated drug resistance and for patients who have developed resistance to other targeted therapies like ibrutinib.[2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data in CLL, and detailed experimental protocols.

Core Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor of multiple tyrosine kinases.[2][5] Its primary targets are SYK and members of the JAK family (JAK1, JAK3, and TYK2), with a lesser effect on JAK2.[2][5][6]

-

SYK Inhibition: SYK is a crucial mediator of signal transduction downstream of the B-cell receptor (BCR).[7] In CLL, chronic BCR stimulation is a key driver of cell proliferation, survival, and trafficking. By inhibiting SYK, this compound effectively blocks this pathway.[2]

-

JAK Inhibition: The JAK-STAT signaling pathway is activated by various cytokines present in the tumor microenvironment, such as interleukins (e.g., IL-4, IL-6).[2][8] These cytokines promote CLL cell survival, in part by upregulating anti-apoptotic proteins like MCL-1 and BCL-XL.[2][8] this compound's inhibition of JAK1 and JAK3 disrupts these pro-survival signals.[2][8]

The dual inhibition of SYK and JAK pathways by this compound leads to the downstream inhibition of key signaling molecules such as AKT, ERK, and NF-κB, ultimately inducing apoptosis in CLL cells.[3][4]

Quantitative Data

In Vitro Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.

| Kinase | IC50 (nM) |

| SYK | 32 |

| JAK1 | 12 |

| JAK2 | 6 |

| JAK3 | 8 |

| TYK2 | 0.5 |

Data sourced from MedChemExpress and Selleck Chemicals.[5][9]

Clinical Efficacy in CLL/SLL (NCT01994382)

The Phase 1/2a clinical trial NCT01994382 evaluated the safety and efficacy of this compound in patients with relapsed/refractory B-cell malignancies, including CLL and Small Lymphocytic Lymphoma (SLL).

| Efficacy Endpoint | Result | Patient Cohort |

| Overall Response Rate (ORR) | 61% | CLL/SLL (n=28) |

| Partial Response (PR) | 67% (12 out of 18) | r/r CLL/SLL |

| Tumor Responses >50% | 3 out of 6 | CLL/SLL |

Data from ASCO meeting abstract (2018) and a Phase I study.[3][10]

Pharmacokinetics

In clinical studies, oral administration of this compound has demonstrated a favorable pharmacokinetic profile.

| Dosing | Cmax | Steady-State Cmin |

| 45mg once daily | ~2 µM | ~0.7 µM |

| 45mg twice daily | - | ~1.5 µM |

| 30mg twice daily | - | ~0.8 µM |

Data from various preclinical and clinical studies.[1][3][5]

Signaling Pathways and Experimental Workflows

This compound's Dual Inhibition of BCR and Cytokine Signaling

Caption: this compound's dual inhibition of SYK in the BCR pathway and JAKs in the cytokine signaling pathway.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for quantifying apoptosis in CLL cells treated with this compound using Annexin V/PI staining.

Experimental Protocols

Immunoblotting for Phosphorylated SYK and STAT

Objective: To assess the inhibition of SYK and STAT phosphorylation in CLL cells following treatment with this compound.

Materials:

-

Primary CLL cells

-

This compound

-

Anti-IgM antibody (for BCR stimulation)

-

Interleukin-4 (IL-4) (for cytokine stimulation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: Rabbit anti-phospho-SYK (Tyr525/526), Rabbit anti-SYK, Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-STAT6

-

HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer apparatus

Protocol:

-

Isolate primary CLL cells from patient samples.

-

Pre-incubate CLL cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with either anti-IgM (for p-SYK) or IL-4 (for p-STAT6) for 15-30 minutes.

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration using a BCA assay.

-

Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Apoptosis Assay via Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in CLL cells by this compound.

Materials:

-

Primary CLL cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Culture primary CLL cells in appropriate media.

-

Treat cells with a dose range of this compound (e.g., 0.003 µM to 3 µM) for various time points (e.g., 24, 48, 72 hours).[11]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Gate on the cell population and quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Conclusion

This compound's unique dual inhibitory mechanism against SYK and JAK kinases provides a strong rationale for its continued development in CLL. By concurrently blocking key intrinsic and extrinsic survival signals, this compound has demonstrated significant preclinical and clinical activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this promising agent in CLL and other B-cell malignancies. The ability of this compound to overcome microenvironment-mediated resistance and its activity in ibrutinib-resistant settings highlight its potential to address unmet needs in the treatment of CLL.

References

- 1. This compound (PRT062070): A dual SYK/JAK inhibitor in patients with relapsed/refractory b-cell malignancies—Pharmacokinetic and pharmacodynamic outcomes with twice-daily (BID) vs once-daily (QD) dosing. - ASCO [asco.org]

- 2. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase 1/2a Dose Escalation Study in Participants With CLL, SLL, or NHL [clinicaltrials.stanford.edu]

- 7. ascopubs.org [ascopubs.org]

- 8. The dual Syk/JAK inhibitor this compound antagonises B-cell receptor and microenvironmental signaling in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Cerdulatinib (PRT062070): A Technical Guide to its Dual Inhibition of SYK and JAK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerdulatinib (formerly PRT062070) is a selective, orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent activity against both Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual inhibitory action allows this compound to simultaneously target key signaling pathways implicated in the pathogenesis of various B-cell malignancies and inflammatory diseases. By blocking the B-cell receptor (BCR) signaling cascade through SYK inhibition and concurrently attenuating cytokine-mediated pro-survival signals via the JAK-STAT pathway, this compound offers a comprehensive approach to disrupting the complex network that drives tumor cell proliferation, survival, and immune evasion. This technical guide provides an in-depth overview of this compound's mechanism of action, presents key quantitative data on its inhibitory activity, details relevant experimental protocols for its evaluation, and visualizes the signaling pathways and experimental workflows.

Introduction

B-cell malignancies, including various forms of lymphoma and leukemia, are often characterized by the aberrant activation of pro-survival signaling pathways. Two critical pathways in this context are the B-cell receptor (BCR) signaling pathway and the Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathway. The BCR pathway, with Spleen Tyrosine Kinase (SYK) as a central component, is essential for B-cell development, activation, and proliferation.[1] Dysregulation of this pathway can lead to uncontrolled cell growth. Simultaneously, the JAK-STAT pathway, activated by various cytokines, provides crucial survival signals to malignant B-cells, often contributing to a supportive tumor microenvironment and resistance to therapy.[2][3]

This compound (PRT062070) is a novel therapeutic agent designed to dually target both SYK and the JAK family of kinases (JAK1, JAK3, and TYK2), with limited activity against JAK2.[4][5] This dual inhibition presents a rational therapeutic strategy to achieve a more profound and durable response by concurrently blocking both intrinsic and extrinsic survival signals to the tumor cells. Preclinical and clinical studies have demonstrated this compound's potential in treating relapsed/refractory B-cell and T-cell malignancies.[3][6]

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of SYK and JAK kinases.[2] Its dual specificity allows it to interfere with two distinct but interconnected signaling cascades that are critical for the survival and proliferation of malignant lymphocytes.

Inhibition of the B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is initiated upon antigen binding to the B-cell receptor. This leads to the recruitment and activation of SYK, a pivotal non-receptor tyrosine kinase. Activated SYK then phosphorylates downstream substrates, including PLCγ2 and AKT, ultimately leading to the activation of transcription factors such as NF-κB, which promote cell survival and proliferation.[1] this compound directly binds to the ATP-binding pocket of SYK, preventing its phosphorylation and activation, thereby effectively blocking the entire downstream signaling cascade.[7]

Inhibition of the JAK-STAT Signaling Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors that are crucial for immune cell function and can contribute to the pathogenesis of hematological malignancies.[2] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression, often promoting cell survival and proliferation. This compound selectively inhibits JAK1, JAK3, and TYK2, thereby blocking the phosphorylation of STAT proteins and disrupting these pro-survival signals.[4] Notably, this compound exhibits limited inhibitory activity against JAK2, which may contribute to a more favorable safety profile.[4][5]

Quantitative Data: Inhibitory Activity of this compound

The potency of this compound has been characterized through various in vitro and clinical studies. The following tables summarize its inhibitory activity against key kinases and malignant cell lines.

Table 1: Biochemical Inhibitory Activity of this compound against Target Kinases

| Kinase | IC50 (nM) | Assay Type | Reference(s) |

| SYK | 32 | Cell-free | [4][7] |

| JAK1 | 12 | Cell-free | [4][7] |

| JAK2 | 6 | Cell-free | [4] |

| JAK3 | 8 | Cell-free | [4] |

| TYK2 | 0.5 | Cell-free | [4][8] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Inhibitory Activity of this compound in DLBCL Cell Lines

| Cell Line | Subtype | IC50 (µM) | Assay Type | Reference(s) |

| HBL1 | ABC | 0.29 | MTT Assay (72h) | [7] |

| SUDHL2 | ABC | 1.80 | MTT Assay (72h) | [7] |

| LY3 | ABC | 1.20 | MTT Assay (72h) | [7] |

| SUDHL6 | GCB | ~2.0 | MTT Assay (72h) | [7] |

| LY18 | GCB | ~2.0 | MTT Assay (72h) | [7] |

| LY4 | GCB | 2.1 | MTT Assay (72h) | [7] |

ABC: Activated B-Cell-like; GCB: Germinal Center B-Cell-like.

Table 3: Pharmacodynamic Inhibitory Activity of this compound in Patient Whole Blood Assays

| Signaling Pathway | Phosphorylation Event | IC50 (µM) | Reference(s) |

| B-Cell Receptor (BCR) | Varies | 0.27 - 1.11 | [3][9] |

| IL-2 | STAT5 | 0.27 - 1.11 | [3][9] |

| IL-4 | STAT6 | 0.27 - 1.11 | [3][9] |

| IL-6 | STAT3 | 0.27 - 1.11 | [3][9] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways inhibited by this compound and a typical experimental workflow for its evaluation.

References

- 1. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]

- 2. youtube.com [youtube.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. azurebiosystems.com [azurebiosystems.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.co.jp]

- 7. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]

- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Cerdulatinib's Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerdulatinib is a selective, orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual mechanism of action uniquely positions this compound to modulate the intricate signaling networks within the tumor microenvironment (TME). By simultaneously targeting the B-cell receptor (BCR) pathway via SYK and cytokine signaling pathways through JAK, this compound has demonstrated the potential to disrupt tumor-intrinsic survival signals and dismantle the supportive TME that fosters cancer cell growth, proliferation, and immune evasion. This technical guide provides an in-depth analysis of the preclinical and clinical data elucidating the effects of this compound on the TME, with a focus on its impact on immune cell populations, cytokine profiles, and key signaling pathways.

Core Mechanism of Action

This compound's therapeutic potential stems from its ability to concurrently inhibit two critical signaling nodes:

-

SYK Inhibition: As a key mediator of the BCR signaling cascade, SYK is crucial for the survival and proliferation of various B-cell malignancies. By inhibiting SYK, this compound effectively blocks downstream signaling, leading to decreased B-cell activation and survival.

-

JAK Inhibition: The JAK family of kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signal transduction from a wide array of cytokine receptors. These cytokines play a pivotal role in creating an immunosuppressive TME and promoting tumor cell survival. This compound's inhibition of JAK signaling can therefore abrogate these pro-tumoral effects.

Quantitative Data on this compound's Activity

The following tables summarize the key quantitative data on this compound's inhibitory activity and its effects on various cellular markers.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| SYK | 32 | [1] |

| JAK1 | 12 | [1] |

| JAK2 | 6 | [1] |

| JAK3 | 8 | [1] |

| TYK2 | 0.5 | [1] |

Table 2: this compound Inhibition of Signaling Pathways in Whole Blood Assays

| Signaling Pathway | IC50 (µmol/L) | Reference |

| B-cell antigen receptor (BCR) | 0.27 - 1.11 | [2] |

| IL-2 | 0.27 - 1.11 | [2] |

| IL-4 | 0.27 - 1.11 | [2] |

| IL-6 | 0.27 - 1.11 | [2] |

Table 3: Effect of this compound on Cell Surface Markers in Chronic Lymphocytic Leukemia (CLL) Patients

| Cell Surface Marker | Change Observed | Implication | Reference |

| CD69 | Diminished Expression | Reduction in B-cell activation | [2] |

| CD86 | Diminished Expression | Reduction in B-cell activation | [2] |

| CD5 | Diminished Expression | Negative regulator of BCR signaling | [2] |

| CXCR4 | Enhanced Expression | Consistent with IL-4 suppression | [2] |

Modulation of the Tumor Microenvironment

This compound's dual inhibitory activity has profound effects on the cellular and molecular composition of the TME.

Impact on Immune Cell Populations

While comprehensive quantitative data on the changes in tumor-infiltrating lymphocytes (TILs) from clinical trials are still emerging, preclinical and early clinical data suggest that this compound can modulate the immune landscape. By inhibiting JAK-STAT signaling, this compound has the potential to:

-

Alleviate T-cell exhaustion: Overcoming the immunosuppressive signals within the TME.

-

Modulate Macrophage Polarization: Preclinical studies suggest that JAK inhibitors can influence macrophage polarization, potentially shifting the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages. However, direct evidence for this compound's effect on macrophage polarization in the TME requires further investigation.

Impact on Cytokine Milieu

Clinical studies have shown that this compound reduces serum inflammation markers, which is consistent with its JAK inhibition mechanism.[2] The suppression of pro-inflammatory and pro-survival cytokines such as IL-2, IL-4, and IL-6 can lead to a less hospitable environment for tumor growth and may enhance anti-tumor immunity.[2]

Signaling Pathways and Experimental Workflows

This compound's Dual Inhibition of SYK and JAK Signaling Pathways

The following diagram illustrates the central mechanism of this compound in blocking both the BCR signaling pathway through SYK and cytokine signaling through JAK.

Caption: this compound dually inhibits SYK and JAK signaling pathways.

Experimental Workflow for Assessing this compound's Effect on Cell Signaling

This diagram outlines a typical experimental workflow to evaluate the impact of this compound on key signaling proteins using Western Blot analysis.

Caption: Workflow for Western Blot analysis of this compound's effects.

Experimental Protocols

Western Blot Analysis of SYK and STAT Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation status of SYK and STAT proteins in tumor cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., DHL6, LY18, HBL1) in appropriate media.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 3 µM) for a specified duration (e.g., 2 hours).

-

Stimulate the cells with relevant ligands such as anti-IgM/IgG to activate the BCR pathway or with cytokines like IL-6 and IL-10 to activate the JAK/STAT pathway.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

-

Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies specific for phosphorylated SYK (p-SYK) and phosphorylated STAT (p-STAT), as well as total SYK and STAT as loading controls, overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry Analysis of Cell Surface Markers

Objective: To assess the impact of this compound on the expression of activation and signaling markers on the surface of immune cells.

Methodology:

-

Sample Preparation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood samples of patients treated with this compound using Ficoll-Paque density gradient centrifugation.

-

For tumor tissue, create a single-cell suspension by mechanical dissociation and/or enzymatic digestion.

-

-

Antibody Staining:

-

Wash cells with FACS buffer (PBS containing 2% fetal bovine serum).

-

Incubate cells with a cocktail of fluorescently labeled antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8, CD19, CD69, CD86, CXCR4, CD5) for 30 minutes on ice in the dark.

-

-

Data Acquisition:

-

Wash the stained cells to remove unbound antibodies.

-

Acquire data on a flow cytometer equipped with the appropriate lasers and filters.

-

-

Data Analysis:

-

Analyze the data using flow cytometry analysis software.

-

Gate on specific immune cell populations (e.g., T-cells, B-cells) and quantify the expression levels of the markers of interest.

-

Conclusion

This compound's dual inhibition of SYK and JAK pathways presents a compelling strategy to counteract the complex and redundant signaling networks that drive tumor growth and immune evasion. By directly targeting tumor cell survival and simultaneously modulating the supportive tumor microenvironment, this compound holds promise as a novel therapeutic agent in hematological malignancies. The data presented in this technical guide underscore the potent and multifaceted anti-tumor activity of this compound. Further research, particularly comprehensive analysis of the tumor immune infiltrate in clinical trials, will be crucial to fully elucidate its impact on the TME and to identify biomarkers for patient selection and response prediction.

References

Cerdulatinib: A Comprehensive Technical Profile of a Dual SYK/JAK Kinase Inhibitor

For Immediate Release

This technical guide provides an in-depth overview of the biochemical and cellular profile of Cerdulatinib (also known as PRT062070), a potent, orally bioavailable, dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, kinase selectivity, and preclinical characterization of this compound.

Core Mechanism of Action

This compound is an ATP-competitive small molecule inhibitor that uniquely targets both the SYK and JAK families of non-receptor tyrosine kinases.[1][2] This dual inhibitory action allows for the simultaneous blockade of two critical signaling pathways implicated in the pathobiology of various hematological malignancies and inflammatory diseases: the B-cell receptor (BCR) signaling pathway, in which SYK is a key component, and the JAK-STAT signaling cascade, which is activated by numerous cytokines.[3][4] By inhibiting these pathways, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the tumor microenvironment in preclinical models of B-cell and T-cell malignancies.[2][3]

Kinase Selectivity and Target Profile

This compound has been extensively profiled against a wide range of kinases, demonstrating potent inhibition of SYK and members of the JAK family. The inhibitory activity of this compound is most potent against TYK2, followed by JAK2, JAK3, JAK1, and SYK, with IC50 values in the low nanomolar range in biochemical assays.[5][6]

Table 1: Biochemical IC50 Values for Primary Kinase Targets of this compound

| Kinase | IC50 (nM) |

| TYK2 | 0.5[5] |

| JAK2 | 6[5] |

| JAK3 | 8[5] |

| JAK1 | 12[5] |

| SYK | 32[5] |

IC50 values were determined in cell-free biochemical assays.

In addition to its primary targets, this compound has been screened against broader kinase panels, revealing inhibitory activity against a subset of other kinases, albeit at generally lower potencies. In biochemical assays, this compound has been shown to inhibit 24 kinases with IC50 values below 200 nM.[3] However, cellular assays have indicated a greater selectivity for SYK and JAK1/3/TYK2, with a notable sparing of JAK2-mediated signaling in cellular contexts.[3][7]

Table 2: Select Off-Target Kinase Inhibition by this compound (Biochemical IC50 < 200 nM)

| Kinase | IC50 (nM) |

| FMS | Low nM range[6] |

| AMPK | Not specified[3] |

| TBK1 | Not specified[3] |

| RSK4 | Not specified[3] |

| FLT3 | Not specified[3] |

This table represents a selection of off-target kinases inhibited by this compound in biochemical assays. The functional relevance of this off-target activity in a cellular or in vivo context requires further investigation.

Signaling Pathway Inhibition

This compound's dual mechanism of action leads to the effective blockade of key downstream signaling events in both the BCR and JAK-STAT pathways.

B-Cell Receptor (BCR) Signaling

In B-cells, antigen binding to the BCR initiates a signaling cascade heavily reliant on SYK. This compound's inhibition of SYK leads to a reduction in the phosphorylation of downstream effectors such as PLCγ2, AKT, and ERK, ultimately impairing B-cell activation, proliferation, and survival.[3]

JAK-STAT Signaling

Cytokines play a crucial role in the tumor microenvironment and in driving the proliferation of malignant cells. Many of these cytokines signal through receptors that are associated with JAKs. This compound's inhibition of JAK1, JAK3, and TYK2 blocks the phosphorylation and activation of STAT proteins, which are transcription factors that regulate the expression of genes involved in cell growth, differentiation, and survival.[3]

Experimental Protocols

The following sections detail representative experimental methodologies used to characterize the target profile and cellular activity of this compound. These protocols are based on published literature and standard laboratory practices.

Biochemical Kinase Inhibition Assay (Representative Protocol)

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.

-

Reagents and Materials:

-

Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2, SYK)

-

Kinase-specific substrate (peptide or protein)

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ assay)

-

This compound (serial dilutions)

-

Kinase reaction buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or phosphocellulose paper and scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase reaction buffer.

-

In a microplate, combine the purified kinase, this compound (or vehicle control), and the kinase-specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction.

-

Quantify kinase activity by measuring the amount of phosphorylated substrate (e.g., using a scintillation counter for radiolabeled ATP) or by measuring the amount of ADP produced (e.g., using the ADP-Glo™ assay).

-

Calculate the percent inhibition of kinase activity at each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cell-Based Proliferation Assay (MTT Assay - Representative Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

-

Reagents and Materials:

-

DLBCL cell lines (e.g., ABC and GCB subtypes)

-

Complete cell culture medium

-

This compound (serial dilutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well microplates

-

-

Procedure:

-

Seed DLBCL cells into 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

-

Treat the cells with serial dilutions of this compound or vehicle control and incubate for a specified period (e.g., 72 hours).[3]

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percent inhibition of cell proliferation at each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value using non-linear regression analysis.

-

Immunoblotting for Phosphorylated Signaling Proteins (Representative Protocol)

This technique is used to detect the phosphorylation status of key proteins in the BCR and JAK-STAT signaling pathways following this compound treatment.

-

Reagents and Materials:

-

DLBCL cell lines

-

This compound

-

Stimulants (e.g., anti-IgM/IgG for BCR pathway, IL-6/IL-10 for JAK-STAT pathway)[3]

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-SYK, anti-p-STAT3, and corresponding total protein antibodies)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

-

-

Procedure:

-

Culture DLBCL cells and treat with this compound or vehicle for a specified time (e.g., 30 minutes).[3]

-

Stimulate the cells with the appropriate ligand (e.g., anti-IgM/IgG or cytokines) for a short period (e.g., 15-30 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation.

-

Conclusion

This compound is a novel dual SYK/JAK kinase inhibitor with a well-defined target profile and a clear mechanism of action. Its ability to concurrently inhibit two major signaling pathways provides a strong rationale for its continued investigation in hematological malignancies and other relevant diseases. The data presented in this guide, along with the representative experimental protocols, offer a comprehensive technical resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

The Dual SYK/JAK Inhibitor Cerdulatinib: A Technical Overview of its Effects on JAK-STAT Signaling in T-Cell Lymphoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerdulatinib (formerly PRT062070) is an orally bioavailable, ATP-competitive small molecule inhibitor that demonstrates potent and selective dual inhibition of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1][2][3] In the context of T-cell lymphomas, where aberrant activation of the JAK-STAT signaling pathway is a known oncogenic driver, this compound presents a promising therapeutic strategy. This technical guide provides an in-depth analysis of this compound's effects on JAK-STAT signaling in T-cell lymphoma, compiling available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows.

Mechanism of Action: Dual Inhibition of SYK and JAK

This compound exerts its anti-neoplastic effects by targeting two critical signaling pathways implicated in the pathogenesis of various hematological malignancies, including T-cell lymphomas.

-

JAK-STAT Pathway Inhibition: The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are essential for cytokine-mediated signal transduction.[3] Upon cytokine binding to their receptors, JAKs become activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival. In many T-cell lymphomas, this pathway is constitutively active. This compound selectively inhibits JAK1, JAK3, and TYK2, thereby blocking this pathological signaling cascade.[4]

-

SYK Pathway Inhibition: While the primary focus of this guide is the JAK-STAT pathway, it is crucial to acknowledge this compound's potent inhibition of SYK. SYK is a key mediator of signaling downstream of the B-cell receptor (BCR) and is also expressed in some T-cell malignancies where it can contribute to oncogenic signaling.[5]

The dual inhibition of both SYK and JAK pathways allows this compound to target multiple survival mechanisms within malignant T-cells.

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of this compound.

Table 1: Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| TYK2 | 0.5 |

| JAK2 | 6 |

| JAK3 | 8 |

| JAK1 | 12 |

| SYK | 32 |

Data from in vitro biochemical assays.[6][7]

Table 2: Effects of this compound on Cell Viability in T-Cell Lines

| Cell Line (Origin) | Treatment Duration | Effect |

| HTLV-1-infected T-cell lines | 24-72 hours | Dose- and time-dependent decrease in cell viability |

| Jurkat (T-cell leukemia) | 24 hours | Resistant to cytotoxic effects |

| CCRF-CEM (T-cell leukemia) | 24 hours | Resistant to cytotoxic effects |

Data obtained from WST-8 assays.[8]

Table 3: Impact of this compound on Cell Cycle Distribution in T-Cell Lymphoma Lines

| Cell Line | This compound Concentration | Observation |

| MT-2, HUT-102, TL-OmI | 2.5 µM and 5 µM | Significant accumulation of cells in the G2/M phase |

Cells were treated for 24 hours prior to cell cycle analysis.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway Diagrams

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow Diagrams

Caption: Western Blotting workflow for p-JAK/p-STAT analysis.

Caption: Flow cytometry workflow for apoptosis detection.

Experimental Protocols

Cell Viability Assay (WST-8)

This protocol is adapted from methodologies used to assess the effect of this compound on T-cell lymphoma cell viability.[5][8]

-

Cell Seeding:

-

Culture T-cell lymphoma cell lines (e.g., MT-2, HUT-102) in appropriate media and conditions.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

WST-8 Reagent Addition:

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

-

Data Acquisition:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (media only) from all readings.

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis for Phosphorylated JAK and STAT

This protocol provides a framework for assessing the inhibition of JAK-STAT signaling by this compound.[5][9]

-

Cell Treatment and Lysis:

-

Seed T-cell lymphoma cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time (e.g., 2, 6, 24 hours).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-JAK1, p-JAK3, p-STAT3, p-STAT5, and their total protein counterparts, as well as a loading control (e.g., GAPDH or β-actin), overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a digital imaging system.

-

Quantify band intensities using densitometry software and normalize to the total protein and loading control.

-

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantification of apoptosis induced by this compound using flow cytometry.[5][10]

-

Cell Treatment and Harvesting:

-

Culture T-cell lymphoma cells and treat with desired concentrations of this compound for 24-72 hours.

-

Harvest both adherent and suspension cells and wash with cold PBS.

-

-

Staining:

-

Resuspend 1-5 x 10^5 cells in 100 µL of 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V only, and PI only controls for compensation and to set gates.

-

-

Data Interpretation:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound demonstrates significant potential as a therapeutic agent for T-cell lymphomas by effectively inhibiting the constitutively active JAK-STAT signaling pathway. The available preclinical data indicate that this compound reduces cell viability, induces G2/M phase cell cycle arrest, and promotes apoptosis in sensitive T-cell lymphoma cell lines.[5][8] Its dual inhibitory action on both JAK and SYK kinases provides a multi-pronged approach to disrupt the oncogenic signaling networks in these malignancies. The methodologies outlined in this guide offer a robust framework for further investigation into the molecular effects of this compound and for the identification of predictive biomarkers of response in patients with T-cell lymphoma. Further studies are warranted to establish the full clinical utility of this compound in this patient population.[11]

References

- 1. Dual SYK/JAK inhibition overcomes ibrutinib resistance in chronic lymphocytic leukemia: this compound, but not ibrutinib, induces apoptosis of tumor cells protected by the microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. This compound, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-adult T‑cell leukemia/lymphoma activity of this compound, a dual SYK/JAK kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. scielibrary.com [scielibrary.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. researchgate.net [researchgate.net]

- 11. Results from an open-label phase 2a study of this compound, a dual spleen tyrosine kinase/janus kinase inhibitor, in relapsed/refractory peripheral T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Cerdulatinib's Dose-Response Profile in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines: Application Notes and Protocols

For Immediate Release

These application notes provide a comprehensive overview of the dose-dependent effects of Cerdulatinib, a dual spleen tyrosine kinase (SYK) and Janus kinase (JAK) inhibitor, on Diffuse Large B-cell Lymphoma (DLBCL) cell lines. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for DLBCL. Included are summaries of quantitative data, detailed experimental protocols for key viability and apoptosis assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive malignancy characterized by heterogeneous genetic and signaling profiles. Key survival pathways in DLBCL subtypes, including the B-cell receptor (BCR) pathway and the JAK/STAT pathway, represent critical therapeutic targets. This compound is a small molecule inhibitor that dually targets SYK, a crucial component of the BCR signaling cascade, and JAK kinases, which are central to cytokine-mediated STAT activation. This dual inhibition provides a rationale for its use in both the Activated B-cell-like (ABC) and Germinal Center B-cell-like (GCB) subtypes of DLBCL.

Data Presentation: this compound Dose-Response in DLBCL Cell Lines

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a panel of DLBCL cell lines, irrespective of their molecular subtype. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment, are summarized in the table below.

| Cell Line | DLBCL Subtype | This compound IC50 (µM) |

| OCI-Ly3 | ABC | 0.29 |

| SU-DHL-2 | ABC | 1.80 |

| HBL-1 | ABC | Not explicitly quantified, but sensitive |

| U2932 | ABC | Not explicitly quantified, but sensitive |

| OCI-Ly10 | ABC | Not explicitly quantified, but sensitive |

| OCI-Ly1 | GCB | Not explicitly quantified, but sensitive |

| OCI-Ly4 | GCB | 2.1 |

| OCI-Ly7 | GCB | Not explicitly quantified, but sensitive |

| OCI-Ly18 | GCB | Not explicitly quantified, but sensitive |

| SU-DHL-6 | GCB | Not explicitly quantified, but sensitive |

| VAL | GCB | Not explicitly quantified, but sensitive |

Note: All tested cell lines exhibited an IC50 at or below ~2 µM. The ABC subtype cell lines showed IC50 values ranging from 0.29 to 1.80 µM[1].

Mandatory Visualizations

Signaling Pathway of this compound in DLBCL

Caption: this compound's dual inhibition of SYK and JAK pathways in DLBCL.

Experimental Workflow for Assessing this compound's Effects

Caption: Workflow for evaluating this compound's efficacy in DLBCL cell lines.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the metabolic activity of DLBCL cell lines as an indicator of cell viability following treatment with this compound.

Materials:

-

DLBCL cell lines (e.g., OCI-Ly3, SU-DHL-6)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed DLBCL cells in a 96-well plate at a density of 0.5-1.0 x 10^5 cells/mL in 100 µL of complete medium per well.

-

Drug Treatment: After allowing cells to adhere (if applicable) or settle for a few hours, add this compound at varying final concentrations (e.g., 0.01 to 10 µM) to the wells. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V and 7-AAD Staining)

This protocol is for quantifying apoptosis in DLBCL cell lines treated with this compound using flow cytometry.

Materials:

-

DLBCL cell lines

-

RPMI-1640 medium with supplements

-

This compound stock solution (in DMSO)

-

6-well plates

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, 7-AAD, and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed DLBCL cells in 6-well plates at an appropriate density to maintain logarithmic growth during the experiment. Treat the cells with this compound at desired concentrations for 24, 48, or 72 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, collect both the floating and trypsinized cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

-

Data Analysis: Differentiate between viable (Annexin V- / 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), late apoptotic/necrotic (Annexin V+ / 7-AAD+), and necrotic (Annexin V- / 7-AAD+) cell populations using appropriate gating strategies.

These protocols and data provide a foundational resource for further investigation into the therapeutic potential of this compound in DLBCL. For specific applications, optimization of cell densities, drug concentrations, and incubation times may be required.

References

Cerdulatinib: Inducing Apoptosis in Lymphoma Cell Lines through Dual SYK/JAK Inhibition

Application Notes and Protocols for Researchers

Introduction

Cerdulatinib is a novel, orally bioavailable small molecule that acts as a dual inhibitor of Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK). This dual inhibitory action allows this compound to simultaneously target two critical signaling pathways implicated in the proliferation and survival of malignant B-cells: the B-cell receptor (BCR) pathway and the JAK/STAT pathway. In lymphoma cell lines, this compound has demonstrated potent anti-tumor activity by inducing cell cycle arrest and apoptosis. These application notes provide a summary of the quantitative effects of this compound on various lymphoma cell lines and detailed protocols for key experimental assays to study its apoptotic effects.

Mechanism of Action

This compound exerts its anti-lymphoma effects by competitively inhibiting the ATP-binding sites of SYK and JAK kinases (JAK1, JAK2, JAK3, and TYK2).

-

Inhibition of the BCR Signaling Pathway: SYK is a critical mediator of signal transduction downstream of the B-cell receptor. By inhibiting SYK, this compound effectively blocks the downstream signaling cascade, including the activation of PLCγ2, AKT, and ERK, which are crucial for B-cell proliferation and survival.

-

Inhibition of the JAK/STAT Signaling Pathway: The JAK/STAT pathway is activated by various cytokines and plays a pivotal role in lymphocyte development, activation, and survival. This compound's inhibition of JAK kinases prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), particularly STAT3, which is often constitutively active in lymphoma cells.

The dual blockade of these pathways leads to the downregulation of anti-apoptotic proteins (e.g., MCL-1 and BCL-X L) and cell cycle regulators, ultimately culminating in cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize the quantitative effects of this compound on various lymphoma cell lines.

Table 1: IC50 Values of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines

| Cell Line | DLBCL Subtype | IC50 (µM) |

| LY3 | ABC | 0.29 |

| HBL1 | ABC | 1.80 |

| TMD8 | ABC | Not Specified |

| U2932 | ABC | Not Specified |

| DHL2 | ABC | Not Specified |

| DHL4 | GCB | ~2.0 |

| DHL6 | GCB | ~1.0 |

| DHL10 | GCB | ~1.5 |

| LY18 | GCB | ~1.0 |

| LY19 | GCB | Not Specified |

| SU-DHL-4 | GCB | Not Specified |

Data compiled from a study by Godavarthi et al. (2015).

Table 2: Apoptotic Effects of this compound on DLBCL Cell Lines

| Cell Line | This compound Concentration (µM) | Treatment Duration (h) | Observation |

| Various DLBCL cell lines | Various doses | 48 | Induction of apoptosis associated with caspase-3 and PARP cleavage. |

| Follicular Lymphoma Cell Lines | Not Specified | 24-72 | 12%-44% cell death induced in a time-dependent manner. |

Experimental Protocols

Here are detailed protocols for key experiments to assess the apoptotic effects of this compound on lymphoma cell lines.

Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Lymphoma cell lines

-

This compound

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Following incubation, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the no-treatment control.

Apoptosis Detection by Annexin V/PI Staining and Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated lymphoma cell lines

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Flow cytometer

Procedure:

-

Harvest 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells once with cold 1X PBS and resuspend the pellet in 1X Binding Buffer.

-

Adjust the cell concentration to approximately 1 x 10^6 cells/mL in 1X Binding Buffer.

-

Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC to the cell suspension.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 5 µL of PI staining solution.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blotting for Phosphorylated Proteins (p-SYK, p-STAT3)

This protocol allows for the detection of changes in the phosphorylation status of key signaling proteins.

Materials:

-

Treated and untreated lymphoma cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p-SYK, anti-SYK, anti-p-STAT3, anti-STAT3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated lymphoma cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-SYK or anti-p-STAT3) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To analyze total protein levels, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., anti-SYK, anti-STAT3) and a loading control (e.g., β-actin).

Visualizations

Caption: this compound's dual inhibition of SYK and JAK pathways.

western blot protocol for p-SYK and p-STAT after Cerdulatinib

Western Blot Analysis of p-SYK and p-STAT Following Cerdulatinib Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is an orally bioavailable, ATP-competitive small molecule that dually inhibits Spleen Tyrosine Kinase (SYK) and Janus Kinases (JAK).[1][2] This dual inhibitory action allows this compound to simultaneously block signaling from the B-cell receptor (BCR) and cytokine receptors, which are critical for the proliferation and survival of various B-cell malignancies.[1][3] The activation of SYK (p-SYK) is a key step in the BCR signaling pathway, while the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins (p-STAT) is a hallmark of JAK signaling downstream of cytokine receptors.[3] This application note provides a detailed protocol for performing a Western blot to assess the phosphorylation status of SYK and STAT in response to this compound treatment.

Signaling Pathway

The diagram below illustrates the signaling pathways inhibited by this compound. Upon antigen binding to the B-cell receptor, SYK is activated through phosphorylation. Concurrently, cytokine binding to its receptor activates JAKs, which in turn phosphorylate STAT proteins. This compound inhibits both SYK and JAK, thereby blocking these two critical signaling pathways.

Caption: this compound dual inhibition of BCR and cytokine signaling pathways.

Experimental Workflow

The following diagram outlines the key steps for the Western blot protocol to analyze p-SYK and p-STAT levels after this compound treatment.

Caption: Western blot workflow for p-SYK and p-STAT analysis.

Quantitative Data